molecular formula C9H9N3O B008620 (1-phenyl-1H-1,2,3-triazol-4-yl)methanol CAS No. 103755-58-4

(1-phenyl-1H-1,2,3-triazol-4-yl)methanol

Cat. No. B008620
M. Wt: 175.19 g/mol
InChI Key: UBFOXHGJGFQOFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives, including “(1-phenyl-1H-1,2,3-triazol-4-yl)methanol” , often involves the utilization of catalytic processes that enable the formation of the triazole ring. A notable method involves the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), demonstrating efficiency in synthesizing triazolyl methanol derivatives with significant activity (Ozcubukcu et al., 2009).

Molecular Structure Analysis

The molecular structure of “(1-phenyl-1H-1,2,3-triazol-4-yl)methanol” and related compounds has been thoroughly investigated through X-ray crystallography. These studies reveal details about the dihedral angles, crystallization behavior, and intermolecular interactions critical for understanding the compound's chemical behavior (Gonzaga et al., 2016).

Scientific Research Applications

1,2,3-Triazoles are nitrogen-containing heterocyclic compounds that have received a great deal of attention in academics and industry . They are not found in nature, but have found broad applications in various fields :

  • Drug Discovery : 1,2,3-triazoles are used in the development of various medicinal compounds. For example, they are found in anticonvulsant drugs like Rufinamide, broad-spectrum cephalosporin antibiotics like cefatrizine, anticancer drugs like carboxyamidotriazole, and β-lactum antibiotics like tazobactam .
  • Organic Synthesis : 1,2,3-triazoles are used in organic synthesis due to their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .
  • Polymer Chemistry : 1,2,3-triazoles are used in the synthesis of polymers .
  • Supramolecular Chemistry : 1,2,3-triazoles are used in supramolecular chemistry due to their ability to form hydrogen bonds .
  • Bioconjugation : 1,2,3-triazoles are used in bioconjugation chemistry .
  • Chemical Biology : 1,2,3-triazoles are used in chemical biology .

The synthesis of 1,2,3-triazoles has been a subject of extensive research . A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .

properties

IUPAC Name

(1-phenyltriazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-7-8-6-12(11-10-8)9-4-2-1-3-5-9/h1-6,13H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFOXHGJGFQOFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351763
Record name (1-phenyl-1H-1,2,3-triazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-phenyl-1H-1,2,3-triazol-4-yl)methanol

CAS RN

103755-58-4
Record name (1-phenyl-1H-1,2,3-triazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-phenyl-1H-1,2,3-triazol-4-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Phenyl azide (2.02 g, 17.0 mmol) was dissolved in neat propargyl alcohol (3 mL) and the mixture was heated to 90° C. for 2 h. The reaction mixture was cooled to room temperature and the reaction mixture was diluted into diethyl ether and left overnight during which time 7 precipitated as a crystalline solid to afford 1.03 g (35%) of the desired product 7 while the mother liquor contained primarily the regioisomer 9: 1H NMR (400 MHz, CDCl3) δ 7.97, (s, 1H), 7.70, (d, J=8.40 Hz, 2H), 7.50, (m, 2H), 7.41 (m, 1H), 4.88, (d, J=6.00 Hz, 2H), 2.70, (bs, 1H).
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
N Pokhodylo, R Savka… - Current Chemistry …, 2021 - m.growingscience.com
The new fully substituted (1H-1, 2, 3-triazol-4-yl) acetic acids were synthesized from available precursors (1H-1, 2, 3-triazol-4-yl) ethanones and 1Н-1, 2, 3-triazole-4-carboxylic acids, …
Number of citations: 6 m.growingscience.com
G Linga Goud, S Ramesh, D Ashok… - Russian Journal of …, 2016 - Springer
A new series of 1-aryl-3-(1-aryl-1H-[1,2,3]triazol-4-yl)propenones (6a–6j) was synthesized by condensation of substituted acetophenones (5a–5c) with substituted 1-aryl-1H-[1,2,3]…
Number of citations: 4 link.springer.com
X Jia, JB Gary, S Gu, TR Cundari… - Israel Journal of …, 2017 - Wiley Online Library
The complex [(MeOTTM)Ru(P(OCH 2 ) 3 CEt)(NCMe)Ph][BAr′ 4 ] (MeOTMM=4,4’,4’’‐(methoxymethanetriyl)‐tris(1‐benzyl‐1H‐1,2,3‐triazole), BAr′ 4 =tetrakis[3,5‐bis(trifluoromethyl)…
Number of citations: 15 onlinelibrary.wiley.com
YQ Jiang, SH Jia, XY Li, YM Sun, W Li… - Journal of the …, 2017 - Wiley Online Library
For finding novel bioactive compounds with significant antifungal activities, 17 novel benzoxazole derivatives containing a 1,2,3‐triazole moiety were synthesized by the copper(II) …
Number of citations: 6 onlinelibrary.wiley.com
PS Rao, C Kurumurthy, B Veeraswamy… - European Journal of …, 2014 - Elsevier
A series of novel 1,2,3-triazole substituted N-phenyl nitrone derivatives 5a–e were prepared in three steps starting from 1-substituted-1,2,3-triazole-4-carbaldehydes 2 via Schiff's base …
Number of citations: 127 www.sciencedirect.com
E Ozkal, P Llanes, F Bravo, A Ferrali… - Advanced Synthesis & …, 2014 - Wiley Online Library
The preparation of a small library of modular tris(triazolyl)methane ligands for copper‐catalyzed azide–alkyne cycloaddition (CuAAC) reactions is reported. The synthesis of the first …
Number of citations: 53 onlinelibrary.wiley.com
E Praveenkumar, N Gurrapu, PK Kolluri… - Bioorganic …, 2021 - Elsevier
CDK4 & CDK6 are essential regulators of initial cell cycle phases and are always considered an exciting choice for anti-cancer therapy. In the present study, we presented the structure-…
Number of citations: 6 www.sciencedirect.com
KK Yadav, U Narang, PK Sahu… - Journal of the Iranian …, 2022 - Springer
Herein, we report the efficient synthesis of copper(II) phthalocyanines in the presence of DBU as a strong base. These synthesized copper(II) phthalocyanines are utilized as a catalyst …
Number of citations: 4 link.springer.com
FCD Andrade, LVBL Pugnal, HLI Betim… - European Journal of …, 2018 - Wiley Online Library
Herein we describe a compelling sequential methodology for obtaining optically active α‐arylmethanols‐1,2,3‐triazoles. The approach is based on the enantioselective alkynylation of …
L Racané, V Rep, S Kraljević Pavelić… - Journal of Enzyme …, 2021 - Taylor & Francis
A series of 6-amidinobenzothiazoles, linked via phenoxymethylene or directly to the 1,2,3-triazole ring with a p-substituted phenyl or benzyl moiety, were synthesised and evaluated in …
Number of citations: 10 www.tandfonline.com

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